molecular formula C15H31N3 B13156872 N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine

N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine

Katalognummer: B13156872
Molekulargewicht: 253.43 g/mol
InChI-Schlüssel: CRNISXKJVIFHBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds with piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine typically involves the reaction of 1-methylpiperidine with 1-(propan-2-yl)piperidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium tert-butoxide . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-one, while reduction may produce this compound .

Wissenschaftliche Forschungsanwendungen

N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H31N3

Molekulargewicht

253.43 g/mol

IUPAC-Name

N-[(1-methylpiperidin-4-yl)methyl]-1-propan-2-ylpiperidin-4-amine

InChI

InChI=1S/C15H31N3/c1-13(2)18-10-6-15(7-11-18)16-12-14-4-8-17(3)9-5-14/h13-16H,4-12H2,1-3H3

InChI-Schlüssel

CRNISXKJVIFHBW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCC(CC1)NCC2CCN(CC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.